molecular formula C18H28O4 B1164231 Sorokinianin

Sorokinianin

Cat. No.: B1164231
M. Wt: 308.4 g/mol
InChI Key: PTGFDIFCKGMAJK-BCHHIPDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sorokinianin is a natural product found in Bipolaris sorokiniana with data available.

Mechanism of Action

Target of Action

Sorokinianin is a phytotoxin that primarily targets fungal spores, specifically those of Fusarium solani . It exhibits significant antifungal activity, effectively suppressing the germination of these spores .

Mode of Action

It is known to have an inhibitory effect on the germination of fungal spores . This suggests that this compound interacts with its targets in a way that disrupts their normal growth and development processes.

Biochemical Pathways

This compound is a complex phytotoxic furanone . It is synthesized from prehelminthosporol through a series of reactions that include the addition of a member of the TCA cycle, decarboxylation, and lactonization . This process suggests that this compound’s biosynthesis involves both the terpene and polyketide pathways.

Result of Action

The primary result of this compound’s action is the suppression of spore germination in certain fungi . This antifungal activity can help control the spread of fungal diseases, particularly in agricultural settings where such fungi can cause significant crop damage.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound may be affected by the specific strain of the fungus from which it is derived Additionally, the effectiveness of this compound as an antifungal agent may vary depending on the specific environmental conditions, such as temperature and humidity, under which the targeted fungi grow

Biochemical Analysis

Biochemical Properties

Sorokinianin plays a significant role in biochemical reactions, particularly in the context of plant-pathogen interactions. It is synthesized from prehelminthosporol through reactions involving the addition of a member of the tricarboxylic acid cycle, decarboxylation, and lactonization

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In plant cells, it inhibits seed germination and disrupts normal cellular functions . This compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to the manifestation of disease symptoms in infected plants. The exact mechanisms by which this compound exerts these effects are still being studied.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It is believed to inhibit or activate certain enzymes, leading to changes in gene expression and cellular metabolism

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can have lasting impacts on plant health, although the exact temporal dynamics are still being elucidated .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a critical concentration above which this compound’s phytotoxic effects become pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the tricarboxylic acid cycle. It interacts with enzymes and cofactors that facilitate its synthesis and degradation . These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, which in turn affect its activity and function . Understanding these transport mechanisms is crucial for elucidating the compound’s mode of action.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact its activity and function, as it may interact with different biomolecules depending on its cellular context

Properties

IUPAC Name

(3R,5S)-3-hydroxy-5-[(1R,4R,5S,6R,8S)-8-(hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O4/c1-9(2)11-5-6-18(4)10(3)15(16(11)12(18)8-19)14-7-13(20)17(21)22-14/h9,11-16,19-20H,3,5-8H2,1-2,4H3/t11-,12+,13-,14+,15-,16+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGFDIFCKGMAJK-BCHHIPDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C(C1C(C2=C)C3CC(C(=O)O3)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@@]2([C@H]([C@H]1[C@H](C2=C)[C@@H]3C[C@H](C(=O)O3)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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